

Effect of additives on the performance of Pigment Red 264

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pigment Red 264

Cat. No.: B1384101 Get Quote

Technical Support Center: Pigment Red 264

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of **Pigment Red 264**, with a focus on the impact of additives on its performance. This resource is intended for researchers, scientists, and professionals in drug development and other fields utilizing high-performance pigments.

Frequently Asked Questions (FAQs)

Q1: What is **Pigment Red 264** and what are its primary characteristics?

Pigment Red 264 (C.I. No. 561300; CAS No. 88949-33-1) is a high-performance diketopyrrolopyrrole (DPP) pigment.[1][2] It is known for its bluish-red shade, high transparency, and excellent fastness properties.[1][3] Key characteristics include:

- Chemical Class: Diketopyrrolopyrrole (DPP)[1]
- Color: Bluish-Red[3]
- Heat Resistance: Up to 300-320°C[1]
- Lightfastness: Excellent (rated 7-8 on a scale of 1-8)[3]
- Weather Fastness: Superior, making it suitable for outdoor applications.

Migration Resistance: Excellent (rated 5 out of 5)[1]

It is commonly used in high-grade applications such as automotive coatings, industrial paints, plastics (PVC, PP, PE), and various inks.[3][4][5]

Q2: Why are additives necessary when working with **Pigment Red 264**?

While **Pigment Red 264** has excellent intrinsic properties, additives are crucial for optimizing its performance in a given formulation. The primary goals of using additives are to ensure the pigment is properly dispersed and remains stable over time, and to enhance specific properties like lightfastness. Without appropriate additives, issues like poor color development, flocculation, and reduced stability can occur.

Q3: What are the most common types of additives used with **Pigment Red 264**?

The most common additives used with **Pigment Red 264** are:

- Dispersants: These are polymeric additives that facilitate the wetting and deagglomeration of pigment particles and prevent them from re-agglomerating.
- Synergists: These are pigment-like molecules that anchor to the pigment surface and improve the adsorption and effectiveness of the dispersant.[6][7]
- UV Absorbers and Hindered Amine Light Stabilizers (HALS): These additives protect the pigment and the surrounding polymer matrix from degradation caused by UV radiation, thereby improving lightfastness and overall durability.[8][9]

Troubleshooting Guide

Issue 1: Poor Color Strength or Inconsistent Color

- Possible Cause: Inadequate pigment dispersion, leading to the presence of agglomerates.
 Agglomerates are clumps of pigment particles that have not been effectively broken down during the dispersion process. Flocculation, the re-agglomeration of dispersed particles, can also lead to a reduction in color strength.[7]
- Solution:

- Optimize Dispersant Choice and Concentration: The selection of a suitable dispersant is
 critical. High-molecular-weight polymeric dispersants are often recommended for highperformance pigments like DPPs.[2][10] The concentration of the dispersant should be
 optimized; too little will result in incomplete coverage of the pigment surface, while too
 much can lead to issues like reduced gloss or inter-coat adhesion.
- Incorporate a Synergist: Synergists can significantly improve the efficiency of the dispersant by anchoring to the pigment surface, which enhances the dispersant's ability to provide steric stabilization.[6][7]
- Review Dispersion Process: Ensure that the dispersion equipment (e.g., high-speed disperser, bead mill) is providing sufficient energy to break down agglomerates. The grinding time and temperature should also be optimized.

Issue 2: Flocculation and Settlement in Liquid Formulations

Possible Cause: The attractive forces between pigment particles (van der Waals forces) are
overcoming the stabilizing effects of the dispersant. This can be due to an inappropriate
dispersant, incorrect concentration, or changes in the formulation (e.g., solvent composition).

Solution:

- Utilize a Synergist: Synergists are particularly effective in preventing flocculation by improving the anchoring of the dispersant to the pigment surface.
- Select a Dispersant with Strong Anchoring Groups: For DPP pigments, dispersants with specific functional groups that have a high affinity for the pigment surface should be chosen.
- Control Formulation Polarity: Changes in solvent polarity can affect the stability of the dispersion. Ensure that all components of the formulation are compatible.

Issue 3: Fading or Color Shift Upon Exposure to Light

 Possible Cause: Photodegradation of the pigment and/or the surrounding polymer matrix due to exposure to UV radiation. While Pigment Red 264 has excellent inherent lightfastness, demanding applications may require additional protection.

Solution:

- Incorporate UV Absorbers (UVAs): UVAs function by absorbing harmful UV radiation and dissipating it as heat, thereby protecting the pigment and the polymer.[9][11] Different classes of UVAs (e.g., benzotriazoles, triazines) are effective at different wavelengths.[11]
- Add Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers that inhibit the degradation of the polymer matrix. They are particularly effective at protecting the surface of the coating. HALS and UVAs are often used together to achieve a synergistic protective effect.[8]

Quantitative Data on Additive Effects

While specific quantitative data for the effect of all additives on **Pigment Red 264** is proprietary to manufacturers, the following tables provide representative data based on studies of similar high-performance red pigments to illustrate the expected impact of these additives.

Table 1: Effect of Dispersant Concentration on Pigment Dispersion Properties

Dispersant Concentration (% on pigment weight)	Mean Particle Size (nm)	Viscosity (mPa⋅s)	Color Strength (%)
0 (Control)	> 1000 (agglomerated)	High / Unstable	85
20	250	500	95
40	150	300	100
60	145	350	100

Note: This data is illustrative for a high-performance red pigment and demonstrates the general trend of improved dispersion with increasing dispersant concentration up to an optimal level.

Table 2: Impact of Synergist on Dispersion Stability

Formulation	Initial Viscosity (mPa·s)	Viscosity after 7 days at 50°C (mPa·s)	Particle Size Change (%)
Dispersant Only	300	650	+120
Dispersant + Synergist	280	310	+10

Note: This table illustrates how the addition of a synergist can significantly improve the long-term stability of the pigment dispersion, as indicated by the minimal change in viscosity and particle size after heat aging.

Table 3: Influence of UV Stabilizers on Lightfastness (Color Change - ΔE)

Formulation	ΔE after 1000 hours Xenon Arc Exposure	
Pigment Red in Polymer (Control)	5.2	
+ UV Absorber (UVA)	2.8	
+ Hindered Amine Light Stabilizer (HALS)	3.1	
+ UVA + HALS	1.9	

Data adapted from a study on a red pigment in a silicone elastomer to show the typical reduction in color change (fading) with the addition of UV stabilizers. A lower ΔE value indicates less color change and better lightfastness.[12]

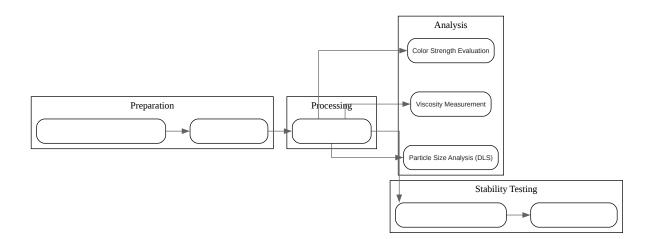
Experimental Protocols

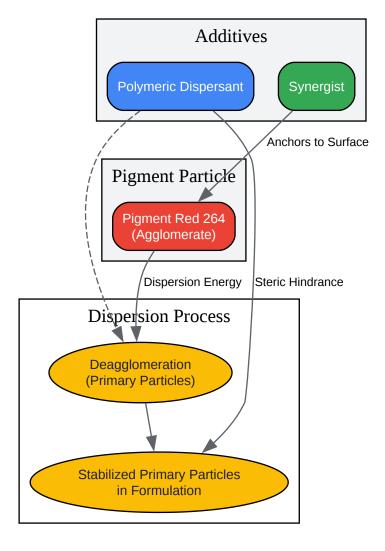
- 1. Protocol for Evaluating Dispersant Effectiveness
- Objective: To determine the optimal concentration of a dispersant for Pigment Red 264 in a given formulation.
- · Methodology:

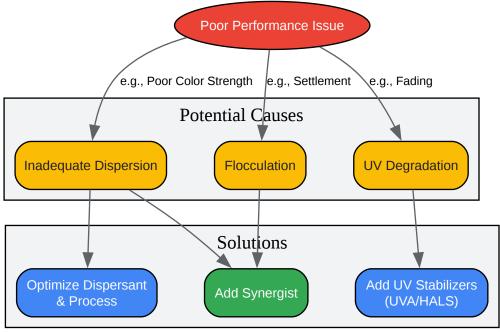
- Preparation of Millbases: Prepare a series of pigment dispersions (millbases) with varying concentrations of the dispersant (e.g., 10%, 20%, 30%, 40%, 50% by weight on pigment).
- Dispersion: Disperse each millbase using a high-speed disperser or a bead mill for a standardized amount of time and at a controlled temperature.
- Particle Size Analysis: Measure the particle size distribution of each dispersion using a dynamic light scattering (DLS) or laser diffraction instrument.
- Viscosity Measurement: Measure the viscosity of each millbase using a rotational viscometer.
- Color Strength Evaluation: Prepare drawdowns of each dispersion mixed with a white base (letdown) and measure the color strength using a spectrophotometer.
- Stability Testing: Store the dispersions at an elevated temperature (e.g., 50°C) for a specified period (e.g., 7 days) and re-measure the particle size and viscosity to assess stability.

2. Protocol for Assessing Lightfastness

- Objective: To evaluate the improvement in lightfastness of Pigment Red 264 with the addition of UV absorbers and/or HALS.
- Methodology:
 - Sample Preparation: Prepare coated panels or plastic plaques containing Pigment Red
 264 with and without the UV stabilizer(s) at specified concentrations.
 - Initial Color Measurement: Measure the initial color coordinates (Lab*) of each sample using a spectrophotometer.
 - Accelerated Weathering: Expose the samples in a xenon arc weathering chamber
 according to a standard test method such as ASTM D4302 or ISO 105-B02.[13][14][15]
 - Periodic Color Measurement: At regular intervals, remove the samples and measure their color coordinates.




 \circ Calculate Color Difference (Δ E): Calculate the total color difference (Δ E) between the initial and exposed measurements using the CIE76 or CIEDE2000 formula.[16][17] A lower Δ E value indicates better lightfastness.


Visualizations

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pigment Red 264 [origochem.com]
- 2. Pigment Red 264 | 88949-33-1 | Benchchem [benchchem.com]
- 3. ccchemical.com [ccchemical.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. zeyachem.net [zeyachem.net]
- 6. Synergists Lubrizol [lubrizol.com]
- 7. MALLAK | Pigment Synergist Dispersant for Printing Inks and Paint Coatings, [mallakchemicals.com]
- 8. uvabsorber.com [uvabsorber.com]
- 9. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 10. pcimag.com [pcimag.com]
- 11. songwon.com [songwon.com]
- 12. Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study PMC [pmc.ncbi.nlm.nih.gov]
- 13. justpaint.org [justpaint.org]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. wewontech.com [wewontech.com]
- 16. alpolic-americas.com [alpolic-americas.com]
- 17. What is Delta E: Understanding Color Accuracy 3nh [3nh.com]
- To cite this document: BenchChem. [Effect of additives on the performance of Pigment Red 264]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1384101#effect-of-additives-on-the-performance-of-pigment-red-264]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com